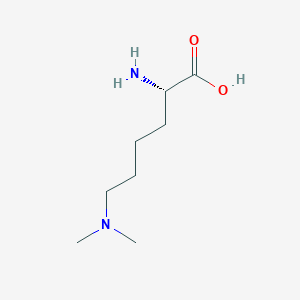

N(6),N(6)-Dimethyl-L-lysine

概要

説明

N-ジメチルリシンは、(2R)-2-アミノ-6-(ジメチルアミノ)ヘキサン酸としても知られており、必須アミノ酸リシンの誘導体です。この化合物は、リシンの側鎖の窒素原子に2つのメチル基が付加されていることを特徴としています。 分子式はC8H18N2O2、分子量は174.24 g/molです

2. 製法

合成経路と反応条件: N-ジメチルリシンの合成は、通常、リシンの還元メチル化によって行われます。一般的な方法の1つは、リシンをホルムアルデヒドとシアノホウ水素化ナトリウムなどの還元剤と反応させることです。 この反応は、通常、pH 7-8の水性緩衝液中、穏やかな条件下で行われます 。このプロセスにより、N-ジメチルリシンが高収率かつ高純度で生成されます。

工業生産方法: 工業的な環境では、N-ジメチルリシンの生産は、同様の還元メチル化技術を用いてスケールアップすることができます。このプロセスでは、リシンをホルムアルデヒドと還元剤と反応させる大型反応器を使用し、制御された条件下で反応を行います。 その後、結晶化またはクロマトグラフィーによって精製を行い、様々な用途に適したN-ジメチルリシンが得られます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Dimethyl-Lysine typically involves the reductive methylation of lysine. One common method is the reaction of lysine with formaldehyde and a reducing agent such as sodium cyanoborohydride. This reaction occurs under mild conditions, usually in an aqueous buffer at a pH of 7-8 . The process results in the formation of N-Dimethyl-Lysine with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of N-Dimethyl-Lysine can be scaled up using similar reductive methylation techniques. The process involves the use of large reactors where lysine is reacted with formaldehyde and a reducing agent under controlled conditions. The product is then purified through crystallization or chromatography to obtain N-Dimethyl-Lysine suitable for various applications .

化学反応の分析

反応の種類: N-ジメチルリシンは、次のような様々な化学反応を起こします。

酸化: この化合物は、使用する酸化剤に応じて様々な誘導体に変換することができます。

還元: N-ジメチルリシンのさらなる還元により、他のメチル化リシン誘導体が生成される可能性があります。

置換: N-ジメチルリシン中のアミノ基は置換反応に関与し、様々な置換生成物が生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: シアノホウ水素化ナトリウムは、還元剤として頻繁に使用されます。

置換: 様々なハロアルカンやアシルクロリドを置換反応に使用することができます。

主要な生成物: これらの反応から生成される主要な生成物には、様々なメチル化および置換リシン誘導体が含まれ、それらは生化学および製薬研究でさらに利用することができます .

4. 科学研究における用途

N-ジメチルリシンは、科学研究において幅広い用途を持っています。

化学: ペプチドやタンパク質の合成における構成要素として使用され、特に翻訳後修飾の研究に使用されます。

生物学: N-ジメチルリシンは、タンパク質-タンパク質相互作用やタンパク質-DNA相互作用の研究に使用されます。また、ヒストン修飾とその遺伝子調節における役割の研究にも使用されます。

医学: この化合物は、がん研究や創薬における役割など、潜在的な治療用途について研究されています。

科学的研究の応用

N-Dimethyl-Lysine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and proteins, particularly in the study of post-translational modifications.

Biology: N-Dimethyl-Lysine is employed in the study of protein-protein interactions and protein-DNA interactions. It is also used in the investigation of histone modifications and their role in gene regulation.

Medicine: The compound is explored for its potential therapeutic applications, including its role in cancer research and drug development.

作用機序

N-ジメチルリシンの作用機序には、ヒストンタンパク質などの特定の分子標的との相互作用が関与しています。ヒストン上のリシン残基のジメチル化は、クロマチン構造と遺伝子発現に影響を与える可能性があります。この修飾は、メチル化される特定のリシン残基に応じて、転写を活性化したり抑制したりすることができます。 関与する正確な分子経路には、クロマチン修飾酵素の動員とヌクレオソームの安定性の変化が含まれます .

類似化合物:

N-モノメチルリシン: この化合物は、リシンの側鎖にメチル基が1つだけ付加されており、N-ジメチルリシンとは異なる生物活性を示します。

N-トリメチルリシン: メチル基が3つあるこの化合物は、異なる特性を持ち、異なる生化学的経路に関与しています。

N-アセチルリシン: この化合物は、リシンの側鎖のアセチル化を伴っており、様々な調節メカニズムに関与しています。

N-ジメチルリシンの独自性: N-ジメチルリシンは、ヒストン修飾と遺伝子調節における特定の役割のために独自です。 2つのメチル基の存在により、クロマチン修飾酵素との異なる相互作用が可能になり、エピジェネティック研究において貴重なツールとなります .

類似化合物との比較

N-Monomethyl-Lysine: This compound has only one methyl group attached to the lysine side chain and exhibits different biological activities compared to N-Dimethyl-Lysine.

N-Trimethyl-Lysine: With three methyl groups, this compound has distinct properties and is involved in different biochemical pathways.

N-Acetyl-Lysine: This compound involves the acetylation of the lysine side chain and plays a role in different regulatory mechanisms.

Uniqueness of N-Dimethyl-Lysine: N-Dimethyl-Lysine is unique due to its specific role in histone modification and gene regulation. The presence of two methyl groups allows for distinct interactions with chromatin-modifying enzymes, making it a valuable tool in epigenetic research .

特性

IUPAC Name |

(2S)-2-amino-6-(dimethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEWFEBMSGLYBY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945241 | |

| Record name | N~6~,N~6~-Dimethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2259-86-1 | |

| Record name | Dimethyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epsilon N-dimethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~,N~6~-Dimethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

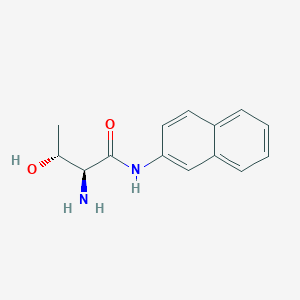

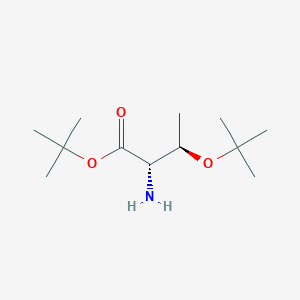

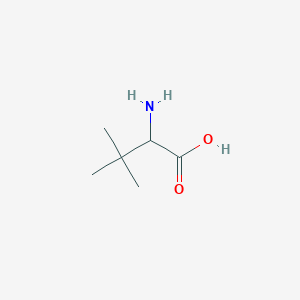

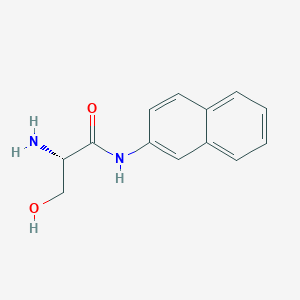

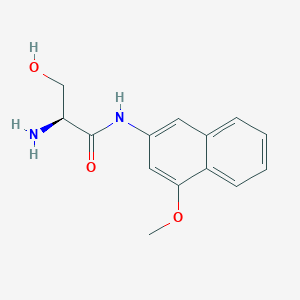

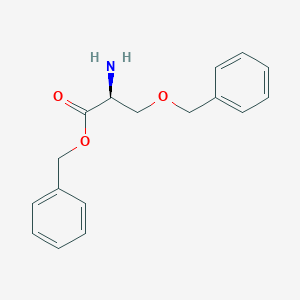

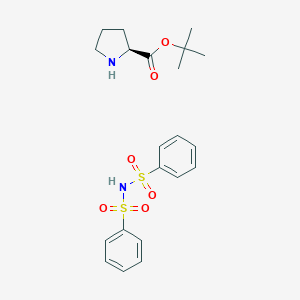

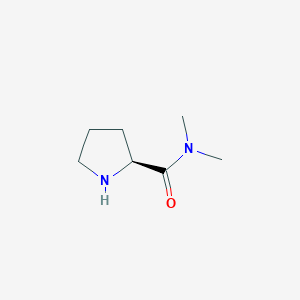

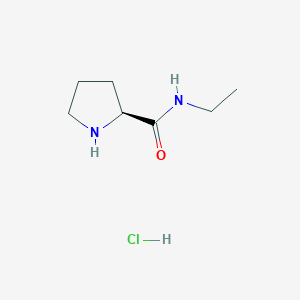

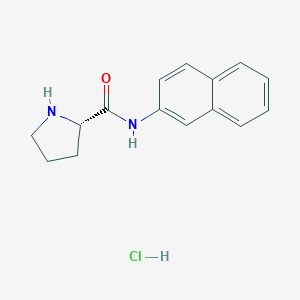

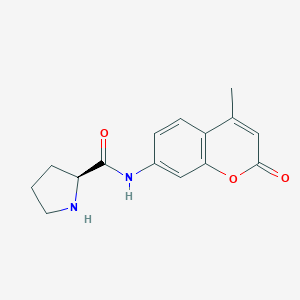

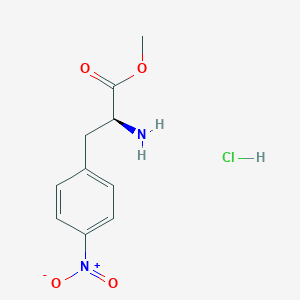

Feasible Synthetic Routes

Q1: What is the role of N(6),N(6)-Dimethyl-L-lysine in carnitine biosynthesis?

A1: this compound is a key intermediate in the biosynthesis of carnitine in certain organisms, such as Neurospora crassa. Research has shown that the enzymatic conversion of L-lysine to carnitine involves a series of methylation steps. [] The first two steps involve the sequential methylation of L-lysine to produce N(6)-Methyl-L-lysine and then this compound. S-adenosyl-L-methionine acts as the methyl donor in these reactions. [] The final methylation step converts this compound to ε-N-trimethyl-L-lysine, which is then further metabolized to carnitine.

Q2: Is this compound found in other organisms besides Neurospora crassa?

A2: Yes, while the provided research highlights the role of this compound in Neurospora crassa, it has also been identified in other organisms. For example, a study on amphioxus troponin C, a calcium-binding protein, found that a small percentage of the protein contains this compound at position 20. [] This suggests that this modified amino acid may play diverse roles in different biological systems.

Q3: How do carnitine and ε-N-trimethyl-L-lysine affect the enzymatic synthesis of this compound in Neurospora crassa?

A3: Interestingly, research on Neurospora crassa strain 33933 (lys-) revealed that while lysine does not induce the synthesis of the enzymes responsible for this compound production, both carnitine and ε-N-trimethyl-L-lysine repress their synthesis. [] This suggests a feedback mechanism where the end product of the pathway, carnitine, and its immediate precursor, ε-N-trimethyl-L-lysine, downregulate the initial steps in the biosynthetic pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。